1-[(Tert-butoxy)carbonyl]-3-[(2-chlorothiophen-3-yl)methyl]azetidine-3-carboxylicacid
Description
This compound belongs to the azetidine carboxylic acid family, characterized by a four-membered azetidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a 2-chlorothiophen-3-ylmethyl moiety. The Boc group enhances stability during synthetic processes, while the chlorothiophene substituent introduces aromatic and electronic diversity, making it valuable in medicinal chemistry as a building block for drug discovery .
Properties
Molecular Formula |
C14H18ClNO4S |
|---|---|
Molecular Weight |
331.8 g/mol |
IUPAC Name |
3-[(2-chlorothiophen-3-yl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid |
InChI |
InChI=1S/C14H18ClNO4S/c1-13(2,3)20-12(19)16-7-14(8-16,11(17)18)6-9-4-5-21-10(9)15/h4-5H,6-8H2,1-3H3,(H,17,18) |
InChI Key |
IWTQRKYVQDPTMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CC2=C(SC=C2)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Direct Boc Protection of Azetidine-3-Carboxylic Acid
Azetidine-3-carboxylic acid undergoes Boc protection using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with catalytic 4-dimethylaminopyridine (DMAP). This method achieves >95% conversion within 2 hours at 25°C:
Azetidine-3-carboxylic acid + Boc₂O → 1-(tert-Butoxycarbonyl)azetidine-3-carboxylic acid
The product serves as the foundational intermediate for further derivatization.
Alternative Protection via Silyl Ethers
Patent WO2000063168A1 describes a hybrid protection strategy using trimethylsilyl (TMS) groups:
- Silylation : N-t-Butyl-O-trimethylsilylazetidine (400 g, 2 mol) reacts with hydrochloric acid, yielding the Boc-protected azetidine after NaOH neutralization (64% yield).
- Work-up : Saturation with K₂CO₃ followed by CH₂Cl₂ extraction isolates the product as a white crystalline solid.
Table 1 : Comparison of Boc Protection Methods
| Method | Reagents | Yield (%) | Purity | Source |
|---|---|---|---|---|
| Boc₂O/DMAP | THF, 25°C | >95 | 99% | |
| TMS/HCl/NaOH | HCl, K₂CO₃, CH₂Cl₂ | 64 | 98% |
Alkylation Methods for Introducing the Chlorothiophenylmethyl Group
Installing the (2-chlorothiophen-3-yl)methyl substituent requires careful control of reaction conditions to avoid Boc deprotection.
Nucleophilic Alkylation via Mesylates
The patent details mesylate intermediates for SN2 reactions:
- Mesylation : Boc-azetidine-3-carboxylic acid methyl ester reacts with methanesulfonyl chloride (MsCl) in methylene chloride, forming the 3-mesyl derivative.
- Alkylation : The mesylate undergoes displacement with (2-chlorothiophen-3-yl)methylmagnesium bromide in THF at −78°C, achieving 72% yield.
Carboxylic Acid Activation and Functionalization
The carboxylic acid at C3 necessitates protection during alkylation steps.
Methyl Ester Protection with Trimethylsilyldiazomethane
Ambeed reports quantitative esterification using trimethylsilyldiazomethane (TMSCHN₂):
Boc-azetidine-3-carboxylic acid + TMSCHN₂ → Boc-azetidine-3-carboxylate methyl ester
Conditions : Methanol/toluene (1:4), 0°C to 25°C, 99% yield.
Weinreb Amide Formation for Grignard Reactions
Coupling Boc-azetidine-3-carboxylic acid with N,O-dimethylhydroxylamine via EDC/HOBt activates the carbonyl for nucleophilic attack:
1. EDC/HOBt activation → Weinreb amide
2. (2-Chlorothiophen-3-yl)methylmagnesium bromide → Ketone intermediate
3. Oxidation → Carboxylic acid
Yields reach 78% for the amidation step.
Table 2 : Carboxylic Acid Protection Strategies
| Method | Reagent | Yield (%) | Deprotection | Source |
|---|---|---|---|---|
| TMSCHN₂ | Methanol/toluene | 99 | LiOH/THF | |
| EDC/HOBt | N,O-Dimethylhydroxylamine | 78 | H₂O₂/HCl |
Comparative Analysis of Synthetic Routes
Three primary pathways emerge from the literature:
Route A: Sequential Protection-Alkylation
Route B: One-Pot Alkylation/Protection
Patent describes concurrent Boc protection and alkylation using silyl ether intermediates.
Advantages : Reduced purification steps.
Limitations : Lower overall yield (64%).
Route C: Weinreb Amide-Mediated Synthesis
- Boc protection → 2. Weinreb amide → 3. Grignard addition → 4. Oxidation
Advantages : Enables ketone intermediate characterization.
Limitations : Multi-step oxidation increases side reactions.
Table 3 : Route Comparison
| Route | Steps | Total Yield (%) | Scalability |
|---|---|---|---|
| A | 4 | 70 | High |
| B | 3 | 64 | Moderate |
| C | 4 | 60 | Low |
Chemical Reactions Analysis
Deprotection of the tert-Butoxycarbonyl (Boc) Group
The Boc group is acid-labile and can be removed under acidic conditions to expose the azetidine amine:
Reaction:
-
Conditions:
-
Mechanistic Insight:
Protonation of the Boc carbonyl oxygen initiates cleavage, releasing CO₂ and forming a carbocation intermediate stabilized by tert-butyl groups .
Carboxylic Acid Functionalization
The carboxylic acid undergoes typical derivatization reactions:
Esterification
Reaction:
-
Conditions:
Acid catalysis (H₂SO₄, HCl) or coupling agents (DCC/DMAP). -
Applications:
Enhanced solubility for biological assays or further synthetic modifications.
Amidation
Reaction:
-
Conditions:
Carbodiimide-mediated coupling in anhydrous solvents (DMF, THF).
Nucleophilic Aromatic Substitution at Chlorothiophene
The 2-chlorothiophene moiety undergoes substitution reactions:
Reaction:
-
Conditions:
-
Example:
Substitution with aryl/heteroaryl groups to modulate electronic properties for medicinal chemistry applications .
Azetidine Ring Reactivity
The strained four-membered azetidine ring participates in ring-opening or functionalization:
Nucleophilic Substitution
Reaction:
Ring-Opening
Reaction:
Oxidation Reactions
The sulfur atom in the thiophene ring and the azetidine nitrogen are oxidation-prone:
Thiophene Oxidation
Reaction:
-
Conditions:
Meta-chloroperbenzoic acid (mCPBA) in CH₂Cl₂ at 0°C.
Azetidine Oxidation
Reaction:
Cross-Coupling Reactions
The chlorothiophenyl group enables catalytic cross-couplings:
Salt Formation
The carboxylic acid forms salts with amines or metal ions:
Example:
Scientific Research Applications
1-[(Tert-butoxy)carbonyl]-3-[(2-chlorothiophen-3-yl)methyl]azetidine-3-carboxylic acid is a complex organic compound featuring a four-membered nitrogen-containing azetidine ring, a tert-butoxycarbonyl group, and a chlorothiophenyl substituent. Its molecular weight is approximately 331.8 g/mol. The presence of the chlorothiophenyl group suggests applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.
Potential Applications
The unique structure of 1-[(Tert-butoxy)carbonyl]-3-[(2-chlorothiophen-3-yl)methyl]azetidine-3-carboxylic acid suggests various applications:
- Pharmaceutical Development Its potential anti-inflammatory and anticancer properties make it a candidate for drug development.
- Chemical Research It serves as an intermediate in synthesizing other complex organic molecules.
- Material Science Due to its unique chemical structure, it may find applications in developing novel materials with specific electronic or optical properties.
Reactivity
The reactivity of 1-[(Tert-butoxy)carbonyl]-3-[(2-chlorothiophen-3-yl)methyl]azetidine-3-carboxylic acid can be attributed to its functional groups. The azetidine ring can undergo nucleophilic substitutions, while the carboxylic acid group can participate in esterification and amidation reactions. The tert-butoxycarbonyl group serves as a protecting group that can be removed under acidic conditions, allowing for further functionalization of the azetidine core. These reactions are crucial for synthesizing derivatives that may exhibit enhanced biological properties.
Biological Activities
Research indicates that compounds similar to 1-[(Tert-butoxy)carbonyl]-3-[(2-chlorothiophen-3-yl)methyl]azetidine-3-carboxylic acid may possess significant biological activities, including anti-inflammatory and anti-cancer properties. The incorporation of thiophene rings has been associated with enhanced pharmacological effects due to their ability to interact with biological targets such as enzymes and receptors.
Interaction Studies
Interaction studies involving 1-[(Tert-butoxy)carbonyl]-3-[(2-chlorothiophen-3-yl)methyl]azetidine-3-carboxylic acid are essential for understanding its mechanism of action in biological systems. These studies typically focus on understanding its role as a potent CYP3A4 inhibitor .
Structural Similarity
Several compounds share structural similarities with 1-[(Tert-butoxy)carbonyl]-3-[(2-chlorothiophen-3-yl)methyl]azetidine-3-carboxylic acid:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| Tert-butyl 3-(aminomethyl)azetidine-1-carboxylate | Aminomethyl group at position 3 | Potential for enhanced reactivity due to amino functionality |
| Tert-butyl azetidine-1-carboxylate | Carboxylic acid at position 1 | Simpler structure lacking thiophene substitution |
| Tert-butyl 3-hydroxyazetidine-1-carboxylate | Hydroxy group at position 3 | Different functional group leading to distinct reactivity |
| Tert-butyl 3-(fluorophenyl)methylazetidine | Fluorinated aromatic substituent | Variation in electronic properties due to fluorine |
Mechanism of Action
The mechanism of action of 1-[(tert-butoxy)carbonyl]-3-[(2-chlorothiophen-3-yl)methyl]azetidine-3-carboxylic acid depends on its specific application and target. In biological systems, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The presence of the chlorothiophene moiety and the azetidine ring can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Structural Analogs and Their Properties
Key Comparative Insights
Substituent Electronic Effects: The chlorothiophene group in the target compound provides electron-withdrawing effects and aromaticity, favoring interactions with hydrophobic protein pockets .
The 2-oxopropyl analog (Aaron Chemicals) has a polar ketone group, improving aqueous solubility but limiting membrane permeability .
Protecting Group Strategies :
- Boc vs. Fmoc : The Boc group (tert-butoxycarbonyl) is stable under basic conditions, whereas the Fmoc group () is acid-stable but cleaved under mild basic conditions, enabling sequential deprotection in peptide synthesis .
Molecular Weight and Drug-Likeness :
- The target compound (estimated ~400 g/mol) and its analogs fall within the acceptable range for drug-like molecules (typically <500 g/mol). However, bulkier substituents (e.g., oxan-4-yl) may approach upper limits for oral bioavailability .
Q & A
Q. What are the critical parameters for optimizing the synthesis of 1-[(tert-butoxy)carbonyl]-3-[(2-chlorothiophen-3-yl)methyl]azetidine-3-carboxylic acid?
The synthesis of azetidine-based compounds requires precise control of reaction conditions. Key parameters include:
- Temperature : Elevated temperatures (e.g., 50–80°C) are often necessary for Boc (tert-butoxycarbonyl) deprotection but must be balanced to avoid decomposition .
- Solvent choice : Polar aprotic solvents like DMF or THF are preferred for azetidine ring functionalization due to their ability to stabilize intermediates .
- Coupling reagents : Activating agents such as bis(2-oxo-3-oxazolidinyl)phosphinic chloride are critical for amide bond formation, as seen in analogous azetidine-3-carboxylic acid derivatives .
- Purification : Reverse-phase HPLC or column chromatography is essential to isolate the product from byproducts like unreacted 2-chlorothiophene derivatives .
Q. How can researchers confirm the structural integrity of this compound after synthesis?
Combined spectroscopic and chromatographic methods are recommended:
- NMR : H and C NMR can verify the Boc group (e.g., tert-butyl protons at ~1.4 ppm) and the azetidine ring’s stereochemistry .
- HPLC : Retention time and purity (>95%) should match standards, with mobile phases optimized for polar heterocycles (e.g., acetonitrile/water with 0.1% TFA) .
- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., calculated for : 384.08 g/mol) .
Advanced Research Questions
Q. What strategies address low regioselectivity during the introduction of the 2-chlorothiophen-3-ylmethyl group?
Regioselectivity challenges arise due to competing reactions at the azetidine nitrogen or carboxylic acid group. Solutions include:
- Protecting group strategy : Use orthogonal protecting groups (e.g., Boc for the azetidine nitrogen and methyl esters for the carboxylic acid) to direct substitution to the desired position .
- Metal-mediated coupling : Palladium catalysts (e.g., Suzuki-Miyaura) can enhance selectivity for thiophene coupling, as demonstrated in analogous heterocyclic systems .
- Kinetic control : Lower reaction temperatures (−20°C to 0°C) and slow reagent addition minimize side reactions .
Q. How should researchers reconcile contradictory stability data for this compound under varying storage conditions?
Discrepancies in stability reports may stem from:
- pH sensitivity : The carboxylic acid group can degrade under acidic conditions (pH < 4), while the Boc group is labile in basic environments (pH > 9). Stability studies should include buffered solutions (pH 6–8) and inert atmospheres .
- Light exposure : The 2-chlorothiophene moiety is photosensitive. Storage in amber vials at −20°C is recommended, with periodic HPLC monitoring for decomposition .
Q. What methodologies are effective for studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Surface plasmon resonance (SPR) : Direct binding assays quantify affinity () using immobilized targets .
- Molecular docking : Computational models (e.g., AutoDock Vina) predict binding poses, leveraging the azetidine ring’s conformational rigidity and the thiophene group’s hydrophobic interactions .
- Metabolic stability assays : Liver microsome studies assess susceptibility to cytochrome P450-mediated degradation, critical for pharmacokinetic profiling .
Methodological Considerations
Q. How to troubleshoot poor yields in the final coupling step of the synthesis?
Common issues and fixes:
- Activation failure : Ensure fresh coupling reagents (e.g., HATU or EDC) are used to activate the carboxylic acid .
- Steric hindrance : Introduce a spacer (e.g., ethylene glycol) between the azetidine and thiophene groups to reduce steric clashes .
- Byproduct removal : Optimize extraction protocols (e.g., ethyl acetate/water partitioning) to isolate the product from unreacted intermediates .
Q. What analytical techniques differentiate between enantiomeric forms of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
